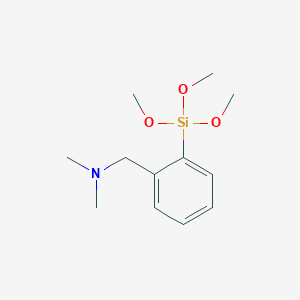
N,N-Dimethyl-1-(2-(trimethoxysilyl)phenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-1-(2-(trimethoxysilyl)phenyl)methanamine is an organic compound with the molecular formula C12H21NO3Si It is a derivative of methanamine, featuring a phenyl group substituted with trimethoxysilyl and dimethylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-1-(2-(trimethoxysilyl)phenyl)methanamine typically involves the reaction of N,N-dimethylmethanamine with a trimethoxysilyl-substituted benzyl halide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves:
Reactants: N,N-dimethylmethanamine and trimethoxysilyl-substituted benzyl halide.
Solvent: Anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM).
Catalyst: A base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Temperature: The reaction is typically conducted at low temperatures (0-5°C) to control the rate of reaction and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, including temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-1-(2-(trimethoxysilyl)phenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the trimethoxysilyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N-dimethyl-1-(2-hydroxyphenyl)methanamine, while reduction may produce N,N-dimethyl-1-(2-(trimethoxysilyl)phenyl)methanol.
Scientific Research Applications
N,N-Dimethyl-1-(2-(trimethoxysilyl)phenyl)methanamine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and neurological disorders.
Industry: It is used in the production of advanced materials, including coatings and adhesives, due to its ability to enhance the properties of polymers.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-1-(2-(trimethoxysilyl)phenyl)methanamine involves its interaction with specific molecular targets. The trimethoxysilyl group allows the compound to form stable covalent bonds with various substrates, while the dimethylamino group can participate in hydrogen bonding and electrostatic interactions. These properties enable the compound to modulate the activity of enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-1-(2-(triethoxysilyl)phenyl)methanamine
- N,N-Dimethyl-1-(2-(trimethylsilyl)phenyl)methanamine
- N,N-Dimethyl-1-(2-(triisopropoxysilyl)phenyl)methanamine
Uniqueness
N,N-Dimethyl-1-(2-(trimethoxysilyl)phenyl)methanamine is unique due to its trimethoxysilyl group, which imparts distinct chemical reactivity and stability. This makes it particularly useful in applications requiring robust and durable materials.
Properties
CAS No. |
87996-37-0 |
|---|---|
Molecular Formula |
C12H21NO3Si |
Molecular Weight |
255.38 g/mol |
IUPAC Name |
N,N-dimethyl-1-(2-trimethoxysilylphenyl)methanamine |
InChI |
InChI=1S/C12H21NO3Si/c1-13(2)10-11-8-6-7-9-12(11)17(14-3,15-4)16-5/h6-9H,10H2,1-5H3 |
InChI Key |
IVNRXJNYXBMYHN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC=CC=C1[Si](OC)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


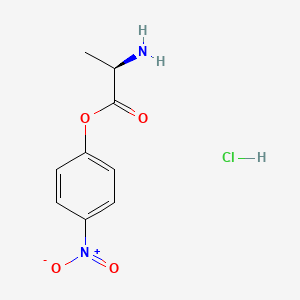
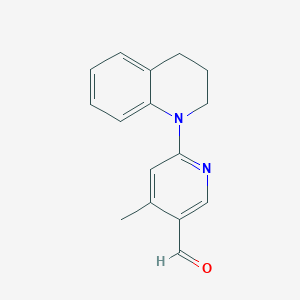
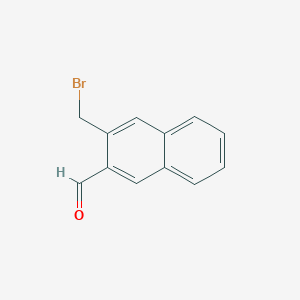
![tert-Butyl (1-methyl-1H-imidazo[4,5-c]pyridin-6-yl)carbamate](/img/structure/B11863474.png)

![3-Bromo-4-chlorothieno[2,3-b]pyridine](/img/structure/B11863499.png)

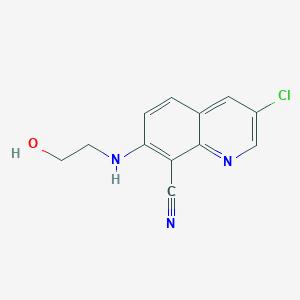
![2,4-Diamino-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carbonitrile](/img/structure/B11863506.png)
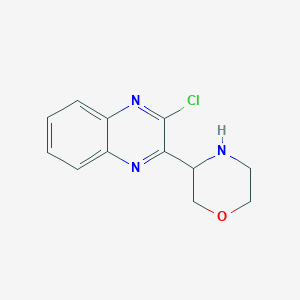
![1,4-Dioxaspiro[4.5]decan-8-ylmagnesium bromide](/img/structure/B11863520.png)
![4-Chloro-7-cyclohexyl-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11863526.png)


